N'-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE
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Overview
Description
N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide is a compound that belongs to the class of hydrazones It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 4-methylbenzenesulfonohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Mechanism of Action
The mechanism of action of N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or disrupt cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine
- N’-[(E)-(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide stands out due to its specific structural features, such as the presence of both a pyrazole ring and a sulfonohydrazide moiety. These features contribute to its unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N4O2S/c1-14-9-11-18(12-10-14)26(24,25)22-20-13-19-15(2)21-23(16(19)3)17-7-5-4-6-8-17/h4-13,22H,1-3H3/b20-13+ |
InChI Key |
RTXNHCBWVATSOB-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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